[Ethyl-(4-methyl-benzyl)-amino]-acetic acid
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Overview
Description
[Ethyl-(4-methyl-benzyl)-amino]-acetic acid is an organic compound that features a benzyl group substituted with a methyl group at the para position, an ethyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-(4-methyl-benzyl)-amino]-acetic acid typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 4-methylbenzyl chloride, undergoes a nucleophilic substitution reaction with ethylamine to form ethyl-(4-methyl-benzyl)-amine.
Acylation Reaction: The intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[Ethyl-(4-methyl-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary amine derivatives.
Substitution: Nitro or halogenated benzyl derivatives.
Scientific Research Applications
[Ethyl-(4-methyl-benzyl)-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [Ethyl-(4-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analog without the ethyl and acetic acid groups.
4-Methylbenzylamine: Similar structure but lacks the acetic acid moiety.
Phenylacetic acid: Contains a phenyl group instead of a benzyl group.
Uniqueness
[Ethyl-(4-methyl-benzyl)-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[ethyl-[(4-methylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-3-13(9-12(14)15)8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
InChI Key |
DATRQTFLAWCSPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C)CC(=O)O |
Origin of Product |
United States |
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